Eupalmerin acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

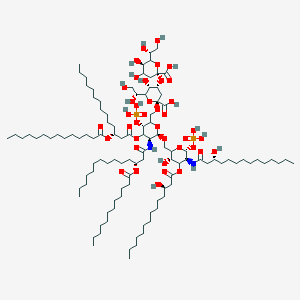

Eupalmerin acetate is a natural product found in Eunicea mammosa and Eunicea succinea with data available.

Wissenschaftliche Forschungsanwendungen

Modulation of Transmitter-Gated Ion Channels :

- EPA modulates muscle-type and neuronal nicotinic acetylcholine receptors and exhibits an inhibitory effect at low micromolar concentrations. It also affects the GABAA receptor, another transmitter-gated ion channel (Li et al., 2008).

Impact on Marine Flagellates :

- In a study on marine flagellates, including some Symbiodinium species, EPA along with other cembranolides showed immobilizing effects at various concentrations, suggesting a potential role in marine ecology (Ciereszko & Guillard, 1989).

Interactions with Embryonic Muscle Nicotinic Acetylcholine Receptor :

- EPA's mechanism of action on the embryonic muscle nicotinic acetylcholine receptor was explored, revealing it does not act as an agonist but modulates the receptor in various ways depending on concentration (Ulrich et al., 2008).

Noncompetitive Inhibition of Nicotinic Acetylcholine Receptor :

- Studies have found that EPA, among other cyclic diterpenoids, acts as a noncompetitive inhibitor of the nicotinic acetylcholine receptor, which could have implications for understanding receptor dynamics and potential therapeutic applications (Eterović et al., 1993).

Anticancer Properties :

- EPA has been identified as a potential anticancer agent, particularly against malignant glioma cells. It induces apoptosis via the mitochondrial pathway and affects the c-Jun NH2-terminal kinase pathway, demonstrating its therapeutic potential (Iwamaru et al., 2007).

Toxicity to Marine Organisms :

- The toxic effects of EPA on marine organisms like the rotifer Brachionus plicatilis and the amphipod Parhyale hawaiensis were studied, indicating its potential role in chemical defense mechanisms in coral reefs (Lee et al., 1981).

Synthesis of Analogues :

- Research has also focused on synthesizing analogues of EPA for potential therapeutic uses, exploring various structural modifications and their biological activity (Rodríguez et al., 2001).

Identification of Cellular Targets :

- Advanced chemical methodology has been applied to EPA to understand its biological activity better. This includes the development of cellular probes to explore its mechanism of action and potential cellular targets (Li et al., 2013).

Discovery of Bioactive Cembranolide Diterpenes :

- Further research into the diterpenoid content of Caribbean gorgonian Eunicea succinea led to the discovery of new cembranolide diterpenes, including analogues of EPA, highlighting the diversity and potential of these compounds (Rodríguez & Dhasmana, 1993).

Differential Effects on Acetylcholine Receptors :

- Studies comparing the effects of EPA on muscle and electric organ acetylcholine receptors revealed differing affinities and responses, contributing to the understanding of receptor pharmacology and potential therapeutic applications (Eterović et al., 1993).

Eigenschaften

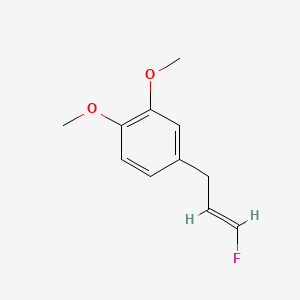

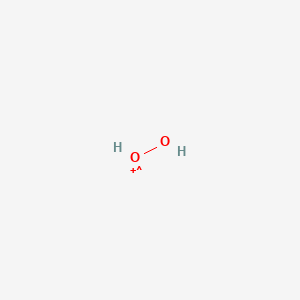

Molekularformel |

C22H32O5 |

|---|---|

Molekulargewicht |

376.5 g/mol |

IUPAC-Name |

[(1S,3R,5R,8E,13S,14R,15R)-5,9,13-trimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-en-14-yl] acetate |

InChI |

InChI=1S/C22H32O5/c1-13-8-6-10-14(2)19(25-16(4)23)20-17(15(3)21(24)26-20)12-18-22(5,27-18)11-7-9-13/h9,14,17-20H,3,6-8,10-12H2,1-2,4-5H3/b13-9+/t14-,17-,18+,19+,20+,22+/m0/s1 |

InChI-Schlüssel |

KSMMWIWWLQEPOL-OFHJXLIGSA-N |

Isomerische SMILES |

C[C@H]1CCC/C(=C/CC[C@@]2([C@H](O2)C[C@@H]3[C@H]([C@@H]1OC(=O)C)OC(=O)C3=C)C)/C |

Kanonische SMILES |

CC1CCCC(=CCCC2(C(O2)CC3C(C1OC(=O)C)OC(=O)C3=C)C)C |

Synonyme |

eupalmerin acetate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone](/img/structure/B1237759.png)

![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)

![4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)